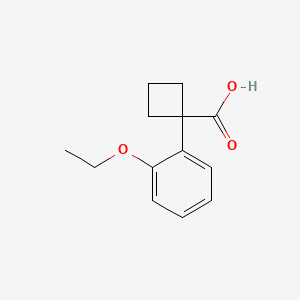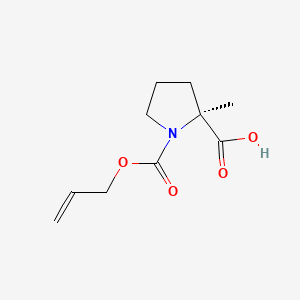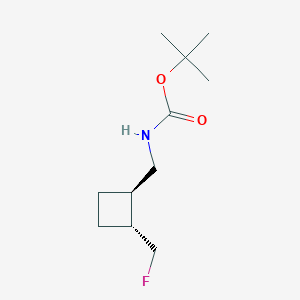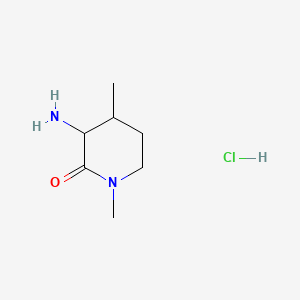![molecular formula C26H23NO5 B13500975 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multiple steps. One common method starts with the protection of the amine group using the Fmoc group. This is followed by the introduction of the methoxy group and the formation of the tetrahydroquinoline ring through cyclization reactions. The final step involves the carboxylation of the compound to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The methoxy and Fmoc groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted side reactions. The methoxy and tetrahydroquinoline groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxycarbonyl)butanoic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its combination of the Fmoc protecting group, methoxy group, and tetrahydroquinoline ring
Properties
Molecular Formula |
C26H23NO5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-2H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C26H23NO5/c1-31-16-10-11-24-22(14-16)21(25(28)29)12-13-27(24)26(30)32-15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14,21,23H,12-13,15H2,1H3,(H,28,29) |
InChI Key |
JOIDIMGBYIWWJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)



![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)



amine](/img/structure/B13500983.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)
